![molecular formula C5H5F3N2O2S B3042614 1-(methylsulphonyl)-3-(trifluoromethyl)-1H-pyrazole CAS No. 648427-19-4](/img/structure/B3042614.png)
1-(methylsulphonyl)-3-(trifluoromethyl)-1H-pyrazole
Overview
Description
Trifluoromethyl-containing compounds play an increasingly important role in pharmaceuticals, agrochemicals, and materials . The trifluoromethyl group is a key functional group in many of these compounds .
Synthesis Analysis
The synthesis of trifluoromethyl-containing compounds often involves the activation of the C–F bond in organic synthesis . These compounds, which have three equivalent C–F bonds, constitute possible starting materials for the synthesis of diverse fluorinated compounds through selective C–F bond activation .Molecular Structure Analysis
The molecular structure of trifluoromethyl-containing compounds is characterized by the presence of three equivalent C–F bonds . The trifluoromethyl group is a key structural feature in these compounds .Chemical Reactions Analysis
Trifluoromethyl-containing compounds can undergo various chemical reactions, including trifluoromethylation of carbon-centered radical intermediates . Significant progress has been made in the C–F bond activation of trifluoromethyl-containing compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of trifluoromethyl-containing compounds are largely determined by the presence of the trifluoromethyl group . The C–F bond is the strongest single bond in organic compounds .Scientific Research Applications
- MTFP is a key reagent in radical trifluoromethylation reactions. These transformations enable the introduction of trifluoromethyl groups into complex molecules, impacting synthetic chemistry .
- MTFP derivatives participate in sulfur trifluoromethylation reactions. These processes allow the incorporation of trifluoromethyl groups into sulfur-containing compounds, expanding synthetic possibilities .
- MTFP-based compounds are used in visible-light-promoted reactions. For instance, they can mediate S-trifluoromethylation of thiophenols under irradiation, providing a valuable synthetic tool .
Radical Trifluoromethylation
Sulfur Trifluoromethylation
Photoredox Chemistry
Mechanism of Action
Target of Action
Compounds containing the trifluoromethyl group play an increasingly important role in pharmaceuticals, agrochemicals, and materials . They are often involved in the trifluoromethylation of carbon-centered radical intermediates .
Mode of Action
Trifluoromethyl-containing compounds are known to participate in reactions such as the double allylic defluorinative alkylation of 1,1-bisnucleophiles with (trifluoromethyl)alkenes . This reaction occurs via the exclusively regioselective S N 2 reaction .
Biochemical Pathways
Trifluoromethyl-containing compounds are known to be involved in diverse fluorinated compounds synthesis through selective c–f bond activation .
Result of Action
The trifluoromethyl group’s presence is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Future Directions
properties
IUPAC Name |
1-methylsulfonyl-3-(trifluoromethyl)pyrazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3N2O2S/c1-13(11,12)10-3-2-4(9-10)5(6,7)8/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAECRYDWMCMVLM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1C=CC(=N1)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701226268 | |
Record name | 1-(Methylsulfonyl)-3-(trifluoromethyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701226268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(methylsulphonyl)-3-(trifluoromethyl)-1H-pyrazole | |
CAS RN |
648427-19-4 | |
Record name | 1-(Methylsulfonyl)-3-(trifluoromethyl)-1H-pyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=648427-19-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Methylsulfonyl)-3-(trifluoromethyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701226268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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